Probenecid-d7
Description
4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid is a deuterated sulfamoyl benzoic acid derivative. Its structure features a benzoic acid core substituted at the para position with a sulfamoyl group bearing both propyl and heptadeuteriopropyl chains. The deuteration at seven positions on the propyl group introduces isotopic labeling, which is critical for applications in metabolic tracing, nuclear magnetic resonance (NMR) studies, and pharmacokinetic analyses. The sulfamoyl moiety enhances binding interactions with biological targets, as demonstrated in analogous compounds .
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,3D2,9D2 |
InChI Key |
DBABZHXKTCFAPX-MADFRBAASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Regioselective Chlorosulfonation of Benzoic Acid Derivatives
The foundational step in synthesizing sulfamoylbenzoic acids involves introducing a sulfonyl chloride group at the 4-position of the aromatic ring. Benzoic acid’s inherent meta-directing carboxylic acid group complicates direct sulfonation at the para position. To circumvent this, esterification is employed to convert benzoic acid into methyl benzoate, a para-directing intermediate. Chlorosulfonic acid (ClSO₃H) reacts with methyl benzoate under controlled conditions (6–8 hours at 140°C) to yield methyl 4-chlorosulfonylbenzoate. This intermediate is critical for subsequent sulfamoylation (Table 1).
Table 1: Chlorosulfonation Conditions for Methyl Benzoate
| Parameter | Value | Source |
|---|---|---|
| Reactant | Methyl benzoate | |
| Chlorosulfonic acid | 3.5 equivalents | |
| Temperature | 140°C | |
| Reaction time | 6 hours | |
| Yield | 78–82% |
The ester group’s para-directing effect ensures preferential sulfonation at the 4-position, avoiding competing meta-substitution. Post-reaction, excess chlorosulfonic acid is quenched by dropwise addition to ice-water, and the product is extracted using ether. Purification via recrystallization from ethanol/water yields methyl 4-chlorosulfonylbenzoate as a crystalline solid.
Synthesis of N-Propyl(1,1,2,2,3,3,3-Heptadeuteriopropyl)amine
The disubstituted sulfamoyl group requires a secondary amine bearing propyl and deuterated propyl substituents. N-Propyl(1,1,2,2,3,3,3-heptadeuteriopropyl)amine is synthesized via reductive amination using propionaldehyde-d₇ (heptadeuteriopropionaldehyde) and propylamine. Propionaldehyde-d₇, prepared by catalytic deuteration of propionaldehyde over palladium, reacts with propylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C (Equation 1).
$$
\text{CH}3\text{CH}2\text{CHO-d}7 + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3\text{CH}2\text{CH}2\text{N(H)CH}2\text{CD}2\text{CD}3 \quad \text{(1)}
$$
The reaction proceeds via imine formation followed by selective reduction, yielding the secondary amine in 65–70% yield after distillation. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm deuteration efficiency (>98% D-incorporation) and structural integrity.
Sulfamoylation of Methyl 4-Chlorosulfonylbenzoate
The chlorosulfonyl intermediate reacts with N-propyl(heptadeuteriopropyl)amine to form the sulfamoyl linkage. In anhydrous tetrahydrofuran (THF), methyl 4-chlorosulfonylbenzoate and the secondary amine (1.2 equivalents) are stirred at 0–5°C with triethylamine (TEA) as an acid scavenger (Equation 2).
$$
\text{Methyl 4-ClSO}2\text{-benzoate} + \text{R}1\text{R}2\text{NH} \xrightarrow{\text{TEA}} \text{Methyl 4-(R}1\text{R}2\text{NSO}2\text{)-benzoate} + \text{HCl} \quad \text{(2)}
$$
Table 2: Sulfamoylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Temperature | 0–5°C | |
| Amine equivalence | 1.2 | |
| Reaction time | 3 hours | |
| Yield | 85–88% |
Chemical Reactions Analysis
Types of Reactions
4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to investigate the fate of deuterated compounds in biological systems.
Medicine: Potential use in drug development as a stable isotope-labeled compound for pharmacokinetic studies.
Industry: Utilized in the development of new materials and catalysts with enhanced properties due to isotopic labeling.
Mechanism of Action
The mechanism of action of 4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the heptadeuteriopropyl group can influence the compound’s reactivity and stability, leading to unique kinetic isotope effects. These effects can be studied to understand the compound’s behavior in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl Benzoic Acid Analogues
highlights 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4) as a structurally related analogue. Key comparative
Compound 4’s sulfamoyl group replaces sulfur in its parent compound (Compound 3), enhancing binding affinity by ~0.6 kcal/mol . While the deuterated target compound lacks direct binding data, its deuteration suggests specialized use in tracer studies rather than direct therapeutic agonism.
Fluorinated Analogues: 4-(Heptafluoroisopropyl)benzoic Acid
describes 4-(Heptafluoroisopropyl)benzoic acid , a fluorinated derivative with distinct electronic and steric properties:
The heptafluoroisopropyl group introduces strong electron-withdrawing effects, contrasting with the deuterated propyl group’s isotopic labeling utility. Fluorination typically enhances metabolic stability but may reduce solubility compared to deuterated analogues.
Heterocyclic and Thioether Derivatives
lists compounds like 2-(thiophen-2-ylcarbothioylamino)benzoic acid, which shares a benzoic acid core but incorporates thiophene and thiourea groups. These derivatives prioritize sulfur-mediated interactions (e.g., hydrogen bonding) over isotopic or fluorinated effects, making them more relevant in catalysis or heavy metal chelation .
Key Research Findings and Methodologies
- Molecular Docking : Studies on Compound 4 used tools like AutoDock Vina () to predict binding modes, achieving a 100-fold speed improvement over older methods . The deuterated compound’s binding profile could be similarly analyzed but requires isotopic parameter adjustments.
- Synthetic Challenges : Deuterated propyl chains necessitate specialized deuteration protocols, whereas fluorinated analogues rely on fluorination agents like SF₄ or HF .
- Thermodynamic Stability : Fluorinated compounds exhibit higher thermal stability (e.g., C-F bond strength), while deuterated derivatives offer kinetic isotope effects in reaction mechanisms.
Biological Activity
4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid (CAS Number: 1132746-04-3) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C13H19NO4S
- Molecular Weight : 292.40 g/mol
- Structure : The compound features a sulfamoyl group attached to a benzoic acid moiety with a heptadeuteriopropyl substituent.
Biological Activity Overview
The biological activity of 4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid has not been extensively documented in the literature. However, related compounds within the benzoic acid derivatives family have shown promising biological activities. Here are some notable findings:
1. Antimicrobial Properties
Benzoic acid derivatives have been studied for their antimicrobial effects. For instance, certain derivatives have demonstrated activity against various bacterial strains and fungi. The presence of the sulfamoyl group may enhance these properties by increasing solubility and bioavailability in biological systems.
2. Enzyme Inhibition
Research indicates that benzoic acid derivatives can inhibit enzymes involved in various metabolic pathways. For example:
- Cathepsins B and L : Compounds similar to 4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid have shown to activate these enzymes significantly in cell-based assays .
- Proteasome Pathway : The activation of the ubiquitin-proteasome pathway (UPP) has been observed with related compounds .
3. Cytotoxicity Studies
In studies involving cell lines such as Hep-G2 and A2058 (cancer cells), certain benzoic acid derivatives showed low cytotoxicity at effective concentrations . This suggests a potential therapeutic window for compounds like 4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid in cancer treatment.
Case Studies and Experimental Data
Discussion
The biological activity of 4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid appears to be influenced by its structural components that align with known bioactive motifs in benzoic acid derivatives. The sulfamoyl group may play a crucial role in enhancing solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
